molecular formula C6H13ClFNO B8228787 3-Fluoro-3-methylpiperidin-4-ol hydrochloride

3-Fluoro-3-methylpiperidin-4-ol hydrochloride

Cat. No.: B8228787
M. Wt: 169.62 g/mol
InChI Key: ISVVTLIOEDDMLE-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by a fluorine atom and a methyl group at the 3-position, along with a hydroxyl group at the 4-position of the six-membered ring. Its synthesis involves the deprotection of tert-butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate using hydrochloric acid in dichloromethane (DCM), yielding a white solid with a molecular formula of C₆H₁₁FNO·HCl (molecular weight: ~168.6 g/mol) . This compound is often utilized as an intermediate in pharmaceutical synthesis, such as in the development of kinase inhibitors like BLU-945 .

Properties

IUPAC Name

3-fluoro-3-methylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c1-6(7)4-8-3-2-5(6)9;/h5,8-9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVVTLIOEDDMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Fluoro-3-methylpiperidin-4-ol hydrochloride typically involves the fluorination of a piperidine derivative followed by the introduction of a hydroxyl group. The synthetic route may include the following steps:

Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the final product. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

3-Fluoro-3-methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula: C₆H₁₃ClFNO
  • Molecular Weight: 169.62 g/mol

The compound features a piperidine ring with substitutions at the 3 and 4 positions, which are crucial for its biological activity.

Chemistry

3-Fluoro-3-methylpiperidin-4-ol hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceutical chemistry and agrochemical research. Its unique structural features allow for modifications that can lead to new compounds with desired properties.

Biology

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development. The presence of the fluorine atom can enhance binding affinity to specific biological targets, such as enzymes and receptors, potentially modulating their activity .

Key Biological Activities:

  • Interaction with neurotransmitter receptors.
  • Modulation of enzyme activities involved in metabolic pathways.
  • Potential neuroprotective effects against neurological disorders.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic applications:

  • Neurological Disorders: The compound shows promise as an intermediate in synthesizing active pharmaceutical ingredients aimed at treating conditions such as depression and anxiety.
  • Anticancer Research: Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its unique properties make it suitable for applications that require enhanced chemical stability and reactivity.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer potential of various fluorinated compounds, including this compound. Results indicated significant inhibition of cell growth across multiple cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of this compound demonstrated its ability to modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Methyl-Substituted Analogs

  • 3-Methylpiperidin-4-ol Hydrochloride (CAS 7583-53-1) Structural difference: Lacks the fluorine atom at the 3-position. Similarity score: 0.93 (high structural overlap) .

Fluorinated Stereoisomers

  • (3S,4R)-3-Fluoropiperidin-4-ol Hydrochloride (CAS 1443380-89-9) Structural difference: Stereochemical variation at the 3- and 4-positions. Impact: Altered spatial arrangement may influence receptor binding or solubility. Molecular formula: C₅H₁₀FNO·HCl (molecular weight: 155.6 g/mol) .
  • Other isomers (e.g., (3R,4S)-, (3S,4S)-) share identical formulas but distinct configurations, underscoring the importance of stereochemistry in pharmacological activity .

Hydroxymethyl-Substituted Derivatives

  • 3-(Hydroxymethyl)-3-Methylpiperidin-4-ol Hydrochloride (CAS 1823252-95-4) Structural difference: Replaces fluorine with a hydroxymethyl group. Impact: Introduces additional hydrogen-bonding capacity, enhancing hydrophilicity. Molecular weight: 181.66 g/mol (C₇H₁₆ClNO₂) .

Methoxy-Substituted Analogs

  • 4-Methoxypiperidine Hydrochloride (CAS 5382-16-1) Structural difference: Methoxy group at the 4-position instead of hydroxyl. Similarity score: 0.85 .

Complex Fluorinated Derivatives

  • 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine Hydrochloride (CAS 1803603-61-3)
    • Structural difference : Incorporates a fluorinated aromatic ring.
    • Impact : Bulky substituent may reduce membrane permeability but enhance target specificity.
    • Molecular formula : C₁₂H₁₃F₂N·HCl (molecular weight: 261.7 g/mol) .

Data Table: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Notable Properties
3-Fluoro-3-methylpiperidin-4-ol HCl C₆H₁₁FNO·HCl 168.6 3-F, 3-CH₃, 4-OH Reference Intermediate in kinase inhibitors
3-Methylpiperidin-4-ol HCl C₆H₁₄ClNO 151.6 3-CH₃, 4-OH 0.93 Higher lipophilicity
(3S,4R)-3-Fluoropiperidin-4-ol HCl C₅H₁₀FNO·HCl 155.6 3-F, 4-OH (stereospecific) 1.00 Stereochemical specificity
3-(Hydroxymethyl)-3-methylpiperidin-4-ol HCl C₇H₁₆ClNO₂ 181.7 3-CH₂OH, 3-CH₃, 4-OH N/A Enhanced hydrophilicity
4-Methoxypiperidine HCl C₆H₁₄ClNO 151.6 4-OCH₃ 0.85 Increased metabolic stability

Discussion of Structural Influences

  • Fluorine vs. Hydroxymethyl/Methyl Groups : Fluorine’s electronegativity enhances polarity and hydrogen-bonding capacity, whereas methyl groups increase lipophilicity. Hydroxymethyl derivatives balance hydrophilicity and steric effects .
  • Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., in CAS 1803603-61-3) may limit bioavailability but improve target engagement .

Biological Activity

3-Fluoro-3-methylpiperidin-4-ol hydrochloride is a fluorinated piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The chemical formula for this compound is C6H13ClFNOC_6H_{13}ClFNO. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development. The hydroxyl group at the 4-position allows for hydrogen bonding, potentially increasing the compound's binding affinity to biological targets.

Property Details
Molecular FormulaC6H13ClFNOC_6H_{13}ClFNO
Key Functional GroupsFluorine atom, Hydroxyl group
LipophilicityEnhanced due to fluorination
Metabolic StabilityImproved compared to non-fluorinated analogs

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The fluorine atom can enhance binding affinity, while the hydroxyl group may facilitate hydrogen bonding interactions. These interactions can modulate enzymatic activity and influence biochemical pathways relevant to various therapeutic areas, including neurological disorders and cancer.

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Modulation : It may also act as a ligand for specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

  • Neurological Disorders : Preliminary studies suggest potential therapeutic applications in treating conditions such as Alzheimer's disease by modulating amyloid-beta (Aβ) production.
  • Cancer Therapy : The compound has demonstrated cytotoxicity against various cancer cell lines, showing promise as an anticancer agent through mechanisms involving apoptosis induction.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that this compound exhibited enhanced cytotoxicity compared to standard treatments, suggesting its potential as a new therapeutic agent in oncology.

In Vitro Studies

In vitro assays have been conducted to assess the pharmacological properties of this compound:

Study Type Findings
Cytotoxicity AssaysHigher cytotoxicity against cancer cell lines
Enzyme Inhibition StudiesModulation of key metabolic enzymes
Receptor Binding StudiesIncreased binding affinity observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-fluoro-3-methylpiperidin-4-ol hydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis often involves fluorination of a piperidine precursor. A common approach includes:

  • Step 1 : Preparation of 3-methylpiperidin-4-ol via reductive amination or ring-closing strategies.
  • Step 2 : Fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions .
  • Critical Parameters : Temperature control (<0°C for fluorination), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometric excess of fluorinating agents to minimize side reactions.
    • Challenges : Competing elimination reactions may occur; purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. Detect at 210 nm for optimal sensitivity .
  • NMR Spectroscopy : Confirm stereochemistry and fluorination via 19F^{19}\text{F} NMR (expected singlet for axial fluorine) and 1H^{1}\text{H} NMR (split signals for piperidine protons due to fluorine coupling) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 164.1 (free base) and [M-Cl]+^+ for the hydrochloride form .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators if dust or aerosols form .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min face velocity to prevent inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent HCl gas release .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorination efficiencies during synthesis?

  • Methodological Answer :

  • Root Cause Analysis :
  • Reagent Purity : Degraded DAST (yellow coloration) reduces fluorination yield; use freshly distilled reagents.
  • Steric Effects : The 3-methyl group may hinder fluorination; optimize steric bulk via pre-complexation with Lewis acids like BF3_3·OEt2_2 .
  • Troubleshooting : Compare 19F^{19}\text{F} NMR yields with gravimetric yields. If <80%, consider alternative fluorinating agents (e.g., XtalFluor-E) or microwave-assisted reactions to enhance kinetics .

Q. What strategies are effective for improving the stability of this compound in aqueous buffers for in vitro studies?

  • Methodological Answer :

  • Buffer Optimization : Use pH 4.5–5.5 acetate buffers to minimize base-catalyzed hydrolysis. Avoid Tris or carbonate buffers, which accelerate degradation .
  • Lyophilization : Prepare lyophilized aliquots with cryoprotectants (e.g., trehalose) to reduce water activity. Reconstitute in anhydrous DMSO for cell-based assays .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC tracking. Degradation products (e.g., defluorinated analogs) should be <2% .

Q. How can computational modeling guide the design of analogs based on this compound for receptor binding studies?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., σ receptors). Focus on fluorine’s electrostatic contributions and the hydroxyl group’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the protonated piperidine ring in lipid bilayers .
  • SAR Insights : Modify the methyl group to ethyl or cyclopropyl to evaluate steric effects on binding affinity. Fluorine substitution at C4 may alter metabolic stability .

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